molecular formula C11H10ClNO2 B1652580 3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dione CAS No. 1497-18-3

3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dione

Cat. No.: B1652580
CAS No.: 1497-18-3
M. Wt: 223.65
InChI Key: UUGLTVQGULWIPD-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C11H10ClNO2 and its molecular weight is 223.65. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-chlorophenyl)-3-methylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-11(6-9(14)13-10(11)15)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGLTVQGULWIPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC1=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201239294
Record name 3-(4-Chlorophenyl)-3-methyl-2,5-pyrrolidinedione
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Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1497-18-3
Record name 3-(4-Chlorophenyl)-3-methyl-2,5-pyrrolidinedione
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URL https://commonchemistry.cas.org/detail?cas_rn=1497-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-3-methyl-2,5-pyrrolidinedione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture[1]

This guide provides an in-depth technical analysis of 3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dione (CAS: 1497-18-3), a 3,3-disubstituted succinimide derivative. Structurally analogous to the active metabolite of the anticonvulsant Methsuximide (N-desmethylmethsuximide), this compound represents a critical scaffold in medicinal chemistry, particularly for central nervous system (CNS) targeting.

The presence of the quaternary carbon at position 3, bearing both a methyl group and a para-chlorophenyl ring, imparts unique steric and electronic properties. The chlorine atom at the para-position serves two primary functions:

  • Lipophilicity Modulation: It increases the partition coefficient (LogP) relative to the unsubstituted phenyl analog, enhancing blood-brain barrier (BBB) penetration.

  • Metabolic Blocking: It obstructs para-hydroxylation, a common metabolic clearance pathway for phenyl-substituted drugs, potentially extending the compound's half-life.

Structural Identifiers
ParameterDetail
IUPAC Name This compound
Common Synonyms 3-(4-Chlorophenyl)-3-methylsuccinimide; Desmethyl-4-chloromethsuximide
CAS Number 1497-18-3
Molecular Formula C₁₁H₁₀ClNO₂
Molecular Weight 223.66 g/mol
SMILES CC1(CC(=O)NC1=O)C2=CC=C(C=C2)Cl

Physicochemical Properties[1][3][4][5][6][7][8]

The following data aggregates experimental values and high-confidence predicted models based on succinimide Structure-Activity Relationships (SAR).

Core Parameters Table
PropertyValueContext/Relevance
Physical State White Crystalline PowderStable solid form for formulation.
Melting Point 146–148 °CIndicates strong crystal lattice energy; typical for para-substituted succinimides [1].
LogP (Octanol/Water) 2.1 – 2.3 (Experimental)Optimal range for CNS passive diffusion (Lipinski Rule of 5). The Cl-substituent adds ~0.7 log units vs. unsubstituted analog.
pKa (Imide NH) 9.3 – 9.6Weakly acidic. At physiological pH (7.4), the molecule remains >99% unionized, favoring membrane permeation.
Water Solubility Low (< 0.5 mg/mL)Hydrophobic nature requires co-solvents (DMSO, PEG-400) for biological assays.
H-Bond Donors 1 (Imide NH)Low donor count minimizes desolvation penalty when crossing the BBB.
H-Bond Acceptors 2 (Carbonyl Oxygens)Facilitates receptor binding via dipole interactions.
Solubility & Stability Profile

The imide ring is susceptible to hydrolytic ring-opening under strongly alkaline conditions (pH > 10), yielding the corresponding succinamic acid. However, at physiological pH (7.4) and acidic environments (stomach pH), the ring is kinetically stable.

  • Solubility Enhancers:

    • DMSO: > 20 mg/mL (Recommended for stock solutions).

    • Ethanol: ~10 mg/mL.

    • PBS (pH 7.4): Poor; requires cyclodextrin complexation for aqueous formulation.

Synthetic Route & Manufacturing Logic

The synthesis of 3,3-disubstituted succinimides requires the construction of a quaternary carbon. The most robust pathway avoids direct alkylation of the succinimide (which leads to N-alkylation) and instead builds the carbon skeleton prior to cyclization.

Recommended Synthetic Pathway (The "Nitrile Route")

This protocol ensures regiospecificity at the C3 position.

  • Precursor Selection: Start with 4-Chlorobenzyl cyanide .

  • Methylation: Alkylation with methyl iodide (MeI) using a strong base (NaH or KOtBu) introduces the methyl group at the benzylic position.

  • Michael-Type Condensation: Reaction with ethyl bromoacetate (Reformatsky-like conditions) or ethyl chloroacetate yields the substituted succinate skeleton.

  • Cyclization: Heating with ammonia or ammonium carbonate effects ring closure to form the succinimide.

Synthesis_Pathway Start 4-Chlorobenzyl cyanide Inter1 2-(4-Chlorophenyl) propionitrile Start->Inter1 MeI, NaH THF, 0°C Inter2 Diethyl 2-(4-chlorophenyl)- 2-methylsuccinate Inter1->Inter2 Ethyl bromoacetate Zn, Benzene (Reflux) Product 3-(4-Chlorophenyl)-3- methylpyrrolidine-2,5-dione Inter2->Product NH3 (aq) Heat/Pressure

Figure 1: Step-wise synthetic pathway for constructing the quaternary succinimide core.

Analytical Characterization Protocols

To ensure "Trustworthiness" in data reporting, the following self-validating analytical workflows are required.

HPLC Method for Purity & Quantitation

Due to the chromophore provided by the chlorophenyl ring, UV detection is sensitive.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 90% B over 10 minutes.

  • Detection: UV @ 220 nm (Amide bond) and 254 nm (Phenyl ring).

  • Retention Time: Expected ~6.5 min (varies by flow rate).

Protocol: Shake-Flask LogP Determination

This is the gold standard for validating lipophilicity, crucial for predicting CNS distribution.

Reagents:

  • n-Octanol (saturated with water).

  • Water (saturated with n-octanol).

  • Compound Stock (10 mM in DMSO).

Workflow:

LogP_Protocol Step1 Phase Saturation (Mix Octanol & Water 24h) Step2 Spike Compound (Final conc. 100 µM) Step1->Step2 Step3 Equilibration (Shake 4h @ 25°C) Step2->Step3 Step4 Phase Separation (Centrifuge 3000g, 10 min) Step3->Step4 Step5 Quantification (HPLC of both phases) Step4->Step5

Figure 2: Standardized Shake-Flask protocol for thermodynamic LogP determination.

Calculation:



Note: If the aqueous concentration is below the limit of quantitation (LOQ), use a smaller volume of octanol relative to water to concentrate the aqueous phase.

Biological & Pharmacological Implications[5][7][9][10][11][12]

Structure-Activity Relationship (SAR)

This molecule belongs to the succinimide class of anticonvulsants.[1][2]

  • Mechanism: Likely blockade of T-type calcium channels (CaV3.x) in thalamic neurons, similar to Ethosuximide and Methsuximide [2].

  • The "Methyl" Effect: The C3-methyl group creates a chiral center (if the phenyl is different from the other substituent). In this case, the molecule is chiral.[3] Enantiomers of succinimides often exhibit differential potency; however, the racemate is typically used in initial screening.

  • Metabolic Stability: The para-chloro substitution blocks the primary route of metabolism seen in Phensuximide (phenyl hydroxylation), potentially increasing the elimination half-life (

    
    ) and duration of action [3].
    

References

  • Sigma-Aldrich. (n.d.). Product Specification: this compound (CAS 1497-18-3). Retrieved from

  • Kamiński, K., et al. (2015). "Design, synthesis, and anticonvulsant activity of new hybrid compounds derived from 3-phenylpyrrolidine-2,5-dione." Bioorganic & Medicinal Chemistry, 23(17), 5774-5785.

  • Obniska, J., et al. (2009). "Synthesis and anticonvulsant activity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 3-phenyl-pyrrolidine-2,5-dione." European Journal of Medicinal Chemistry, 44(5), 2224-2233.[4]

  • PubChem. (2023). Compound Summary: this compound. National Library of Medicine.

Sources

A Technical Guide to Elucidating the Pharmacological Mechanism of Action of 3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist

Preamble: Charting a Course for a Novel Succinimide Derivative

The compound 3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dione is a member of the succinimide class, a chemical scaffold of significant pharmacological interest. While this specific molecule is not extensively characterized in publicly accessible literature, its core structure is shared by established anticonvulsant drugs.[1][2] This structural analogy provides a strong rationale for a systematic investigation into its potential neuropharmacological activity.

This guide is structured not as a review of established facts, but as a comprehensive research framework. It is designed to guide a drug development team through the logical and technical steps required to discover, validate, and characterize the pharmacological mechanism of action of this novel compound. We will proceed from a foundational hypothesis rooted in the known pharmacology of related molecules, detailing the critical experiments and decision points required to build a robust mechanistic narrative.

Part 1: Foundational Hypothesis and Primary Investigational Targets

The pyrrolidine-2,5-dione (succinimide) ring is the cornerstone of several anti-epileptic drugs (AEDs), most notably those used for absence seizures.[3][4] The primary mechanism for established succinimides, such as ethosuximide and methsuximide, is the inhibition of low-voltage-activated T-type calcium channels in thalamic neurons.[5][6] Blockade of these channels reduces the abnormal, rhythmic electrical discharges ("spike and wave") that characterize absence seizures.[1] Additionally, various derivatives of the pyrrolidine-2,5-dione scaffold have been shown to interact with voltage-gated sodium channels (VGSCs), another critical target for anticonvulsant drugs.[7][8][9]

Therefore, our investigation will be predicated on the following primary hypothesis:

Primary Hypothesis: this compound exerts its pharmacological effects primarily by modulating the activity of neuronal voltage-gated ion channels, specifically T-type calcium channels and/or voltage-gated sodium channels.

The initial experimental workflow is designed to test this hypothesis directly.

G Compound 3-(4-Chlorophenyl)-3-methyl- pyrrolidine-2,5-dione Hypothesis Primary Hypothesis: Modulation of Neuronal Voltage-Gated Ion Channels Compound->Hypothesis Based on succinimide scaffold Target1 T-Type Calcium Channels (CaV3.x) Hypothesis->Target1 Primary Target Class Target2 Voltage-Gated Sodium Channels (NaV1.x) Hypothesis->Target2 Secondary Target Class

Caption: Initial hypothesis linking the compound to primary molecular targets.

Part 2: Experimental Workflow for Mechanism of Action Elucidation

This section details the phased experimental approach to systematically investigate the compound's activity, from initial target binding to cellular and systemic validation.

Phase I: In Vitro Target Profiling and Functional Characterization

The objective of Phase I is to determine if the compound directly interacts with and modulates the function of the hypothesized ion channel targets.

Workflow Diagram: Phase I

G cluster_0 Phase I: In Vitro Screening A Step 1: Radioligand Binding Assays (Target Engagement) B Step 2: Electrophysiology Patch-Clamp (Functional Modulation) A->B C Step 3: Determine IC50 & Selectivity B->C D Data Analysis & Go/No-Go Decision C->D

Caption: Workflow for in vitro target validation and functional analysis.

Experimental Protocol 1: Radioligand Binding Assays

  • Objective: To assess the compound's ability to bind to voltage-gated sodium and calcium channels. This demonstrates target engagement.

  • Causality: Before testing function, we must confirm binding. A lack of binding would suggest an alternative mechanism of action. This approach follows principles outlined in studies characterizing novel anticonvulsants.[10][11]

  • Methodology:

    • Preparation: Utilize membrane preparations from cell lines recombinantly expressing specific human ion channel subtypes (e.g., NaV1.2, CaV3.1, CaV3.2).

    • Sodium Channel Assay:

      • Incubate membrane preparations with a specific radioligand, such as [³H]-Batrachotoxin, which binds to site 2 of the VGSC.[10]

      • Add increasing concentrations of this compound (e.g., from 1 nM to 100 µM).

      • A known VGSC blocker (e.g., Carbamazepine) serves as the positive control.

    • Calcium Channel Assay:

      • A similar competitive binding assay can be performed, though specific radioligands for T-type channels are less common. An alternative is to proceed directly to functional assays.

    • Detection: After incubation and washing, measure radioactivity using a scintillation counter. A decrease in radioactivity indicates displacement of the radioligand by the test compound.

    • Analysis: Calculate the binding affinity (Ki) from the resulting dose-response curves.

Experimental Protocol 2: Automated Patch-Clamp Electrophysiology

  • Objective: To directly measure the effect of the compound on ion channel currents and determine if it acts as an inhibitor or activator.

  • Causality: This is the gold-standard functional assay. It confirms that binding translates into a functional consequence on neuronal excitability, a key feature of anticonvulsant action.[12]

  • Methodology:

    • Cell Culture: Use HEK-293 or CHO cells stably expressing the human T-type calcium channel subtype of interest (e.g., CaV3.2) or a relevant neuronal VGSC subtype (e.g., NaV1.1).

    • Recording: Employ an automated patch-clamp system (e.g., QPatch or Patchliner) for higher throughput.

    • Voltage Protocol:

      • For T-type calcium channels, use a voltage step protocol that elicits the characteristic transient inward current.

      • For sodium channels, use a protocol that assesses both resting and inactivated state-dependent block.

    • Compound Application: Establish a stable baseline current, then perfuse the cells with increasing concentrations of the test compound.

    • Data Acquisition: Measure the peak ion current at each concentration.

    • Analysis: Plot the percentage of current inhibition against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Phase I Results

Quantitative data from these assays should be summarized for clear interpretation.

Target ChannelAssay TypeMetricResultPositive Control
NaV1.1BindingKiTBDCarbamazepine
NaV1.2BindingKiTBDCarbamazepine
CaV3.1ElectrophysiologyIC50TBDEthosuximide
CaV3.2ElectrophysiologyIC50TBDEthosuximide
Phase II: System-Level Validation in Preclinical Models

If Phase I demonstrates potent and selective activity at a specific ion channel, Phase II aims to confirm this mechanism in a more physiologically relevant context.

Workflow Diagram: Phase II

G cluster_1 Phase II: System-Level Validation E Step 4: In Vivo Anticonvulsant Models (MES & scPTZ Tests) F Step 5: Ex Vivo Brain Slice Electrophysiology (Neuronal Circuit Activity) E->F G Step 6: Correlate In Vitro and In Vivo Data F->G H Final Mechanistic Conclusion G->H

Caption: Workflow for validating the mechanism in preclinical models.

Experimental Protocol 3: Rodent Anticonvulsant Screening

  • Objective: To determine if the compound has anticonvulsant activity in established animal models of epilepsy.

  • Causality: The choice of model is critical for mechanistic insight. The Maximal Electroshock (MES) test is sensitive to compounds that block VGSCs, while the subcutaneous Pentylenetetrazole (scPTZ) test is sensitive to those that enhance GABAergic transmission or block T-type calcium channels.[8][13] Performing both provides crucial differentiating data.

  • Methodology:

    • Animal Model: Use adult male mice (e.g., C57BL/6 strain).

    • Compound Administration: Administer the compound intraperitoneally (i.p.) at various doses. Include a vehicle control group.

    • MES Test:

      • At the time of predicted peak effect, deliver a brief electrical stimulus via corneal electrodes.

      • Observe the animal for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this endpoint.

    • scPTZ Test:

      • Inject a convulsant dose of pentylenetetrazole subcutaneously.

      • Observe the animals for a defined period for clonic seizures. Protection is defined as the absence of a seizure lasting more than 5 seconds.

    • Analysis: Calculate the median effective dose (ED50) for protection in each model.

Interpreting Phase II Data

  • Strong MES activity with weak scPTZ activity: Suggests a primary mechanism involving VGSC blockade.

  • Strong scPTZ activity with weak MES activity: Suggests a primary mechanism involving T-type calcium channel blockade or GABAergic modulation.

  • Activity in both models: Suggests a mixed or broad-spectrum mechanism of action.[9]

Part 3: Synthesizing the Mechanism and Visualizing the Pathway

Based on the collective data, a definitive mechanism can be proposed. For instance, if the compound potently inhibits T-type calcium channels in vitro and shows strong efficacy in the scPTZ test, the following signaling pathway can be concluded:

G cluster_0 Thalamic Neuron T_Channel T-Type CaV3.x Channel Calcium Ca²⁺ Influx T_Channel->Calcium Burst Neuronal Burst Firing (Spike-and-Wave Discharge) Calcium->Burst Seizure Absence Seizure Pathophysiology Burst->Seizure Compound 3-(4-Chlorophenyl)-3-methyl- pyrrolidine-2,5-dione Compound->T_Channel Inhibits

Caption: Proposed mechanism: Inhibition of T-type calcium channels.

Conclusion and Forward Path

This technical guide outlines a rigorous, phased approach to elucidate the pharmacological mechanism of this compound. By beginning with a hypothesis grounded in its chemical class and systematically progressing from in vitro target engagement to in vivo validation, researchers can build a comprehensive and defensible understanding of its action. Positive findings from this workflow would position the compound as a promising candidate for further preclinical development as a novel anticonvulsant agent.

References

  • Title: Succinimides - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose | Synthesis and Drug Profile | Anticonvulsants - Pharmacy 180 Source: Pharmacy 180 URL: [Link]

  • Title: What is the mechanism of Methsuximide? Source: Patsnap Synapse URL: [Link]

  • Title: Succinimides: Phensuximide, Methsuximide, Ethosuximide | Pharmaguideline Source: Pharmaguideline URL: [Link]

  • Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: PubMed URL: [Link]

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: IntechOpen URL: [Link]

  • Title: SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES Source: Journal of Pharmaceutical Negative Results URL: [Link]

  • Title: Methsuximide - LiverTox - NCBI Bookshelf Source: National Institutes of Health URL: [Link]

  • Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: Frontiers in Chemistry URL: [Link]

  • Title: Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents Source: PubMed URL: [Link]

  • Title: Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives Source: Royal Society of Chemistry URL: [Link]

  • Title: Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione Source: MDPI URL: [Link]

  • Title: Synthesis and anticonvulsant properties of new N-[(4-arylpiperazin-1-yl)-methyl] derivatives of 3-aryl pyrrolidine-2,5-dione and 2-aza-spiro[4.4]nonane-1,3-dione Source: PubMed URL: [Link]

  • Title: Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics Source: National Institutes of Health URL: [Link]

  • Title: Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides Source: MDPI URL: [Link]

  • Title: Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate Source: PubMed Central URL: [Link]

  • Title: Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides Source: PubMed Central URL: [Link]

  • Title: Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione Source: PubMed URL: [Link]

Sources

Thermodynamic Solubility Profile of 3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the thermodynamic solubility profiling of 3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dione , a structural analog of the anticonvulsant class (specifically related to the active metabolite of Methsuximide).

Technical Guide & Protocol Design

Executive Summary & Compound Architecture

This compound (henceforth CMPD-1 ) represents a critical scaffold in medicinal chemistry, sharing structural homology with succinimide anticonvulsants (e.g., Methsuximide, Ethosuximide). As a likely active metabolite or a novel derivative, establishing its thermodynamic solubility profile is the foundational step for:

  • Crystallization Process Design: Determining the Metastable Zone Width (MSZW) to control polymorphs.

  • Bioavailability Prediction: Correlating thermodynamic activity with flux across biological membranes.

  • Purification: Optimizing solvent systems for yield and impurity rejection.

Structural Analysis for Solubility Prediction
  • Core: Succinimide ring (polar, hydrogen bond acceptor/donor potential).

  • Substituents:

    • 3-Methyl:[1] Increases lipophilicity slightly compared to the unmethylated analog.

    • 4-Chlorophenyl: Significantly increases lipophilicity (LogP) and crystal lattice energy due to

      
      -
      
      
      
      stacking and halogen bonding capabilities.
  • Predicted Behavior: Low aqueous solubility; high solubility in polar aprotic solvents (DMSO, DMF) and medium-chain alcohols.

Thermodynamic Fundamentals

The solubility of CMPD-1 in a pure solvent is governed by the equilibrium between the chemical potential of the solid and the liquid phase.

The Fundamental Equation


Where:

  • 
    : Mole fraction solubility.
    
  • 
    : Enthalpy of fusion (energy required to break the crystal lattice).
    
  • 
    : Melting point of CMPD-1 .
    
  • 
    : Activity coefficient (accounts for solute-solvent non-ideality).
    

Key Insight: For CMPD-1 , the p-chloro substitution likely increases


 compared to the non-chlorinated analog, making dissolution more energy-intensive.

Experimental Protocol: Saturation Shake-Flask Method

This protocol is the "Gold Standard" for thermodynamic equilibrium, distinct from kinetic solubility methods used in early screening.

Phase A: Preparation
  • Solid State Characterization: Verify the input material is the stable polymorph using PXRD (Powder X-Ray Diffraction) and DSC (Differential Scanning Calorimetry).

    • Why? Solubility is a state function; measuring a metastable form yields falsely high solubility.

  • Solvent Selection:

    • Class 1 (Protic): Water, Methanol, Ethanol, Isopropanol.[2]

    • Class 2 (Aprotic Polar): Acetonitrile, Acetone, Ethyl Acetate.[2][3]

    • Class 3 (Non-polar): Toluene (to test lipophilic limit).[2]

Phase B: Equilibrium Workflow
  • Excess Addition: Add CMPD-1 in excess to 10 mL of solvent in borosilicate glass vials until a suspension persists.

  • Agitation: Incubate in a thermostatic orbital shaker (e.g., 150 rpm) at fixed temperatures (

    
     to 
    
    
    
    K).
  • Equilibration Time: 72 hours.

    • Self-Validation: Check concentration at 24h, 48h, and 72h. If

      
      , equilibrium is reached.
      
  • Phase Separation:

    • Allow settling for 2 hours at temperature.

    • Filter supernatant using a 0.45

      
      m PTFE syringe filter (pre-heated to 
      
      
      
      to prevent precipitation).
Phase C: Quantification (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Acetonitrile : Water (60:40 v/v) + 0.1% Formic Acid.

  • Detection: UV

    
     (typically 210-220 nm for the succinimide carbonyls or 254 nm for the phenyl ring).
    

Mathematical Modeling & Data Analysis

To interpolate solubility at unmeasured temperatures, the experimental data must be fitted to thermodynamic models.

Model 1: Modified Apelblat Equation

This semi-empirical model is robust for succinimide derivatives in pure solvents.



  • A, B, C: Empirical parameters derived from regression.

  • Application: Used to calculate the apparent enthalpy of solution (

    
    ).
    
Model 2: (Buchowski-Ksiazczak) Equation

Useful for identifying non-ideal behavior in associating solvents (like alcohols).



Workflow Visualization

The following diagram illustrates the logic flow from solid-state verification to thermodynamic modeling.

SolubilityWorkflow Start Start: CMPD-1 Solid Char PXRD/DSC Characterization Start->Char Verify Polymorph Solvent Solvent Selection (Polar vs Non-Polar) Char->Solvent Shake Shake-Flask Method (T = 298-323 K) Solvent->Shake Excess Solute Filter Isothermal Filtration Shake->Filter Equilibrium Reached HPLC HPLC Quantification Filter->HPLC Model Apelblat Modeling HPLC->Model Mole Fraction (x) Output Thermodynamic Profile (Enthalpy/Entropy) Model->Output

Figure 1: Systematic workflow for determining the thermodynamic solubility profile.

Expected Results & Interpretation

Based on the structural properties of CMPD-1 and analogous data from Methsuximide and Phensuximide, the following profile is expected:

Solubility Hierarchy (Predicted)
Solvent TypeSpecific SolventPredicted Solubility (

)
Rationale
Polar Aprotic DMF, DMSOHigh (

)
Strong dipole-dipole interaction with succinimide ring.
Short-Chain Alcohols Methanol, EthanolModerate (

)
H-bonding capability matches the carbonyl acceptors.
Esters/Ketones Ethyl Acetate, AcetoneModerateGood match for the lipophilic phenyl ring.
Water WaterVery Low (

)
Hydrophobic effect of the 4-chlorophenyl group dominates.
Thermodynamic Parameters
  • Enthalpy of Solution (

    
    ):  Expected to be positive  (Endothermic). Solubility increases with temperature.
    
  • Entropy of Solution (

    
    ):  Expected to be positive , driven by the disruption of the crystal lattice.
    

Critical Application: Crystallization Design

Understanding the solubility curve allows for the calculation of the Supersaturation Ratio (


) :


For CMPD-1 , the steepness of the solubility curve in ethanol or isopropanol (typical for succinimides) suggests that Cooling Crystallization is the optimal purification method.

  • Risk: If the curve is too steep, rapid cooling may lead to "oiling out" (Liquid-Liquid Phase Separation) before nucleation.

  • Mitigation: Use the solubility data to design a controlled cooling ramp (e.g., 0.5 K/min) within the Metastable Zone.

References

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. Link

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics. Link

  • Shakeel, F., et al. (2014). Solubility and thermodynamic parameters of an anticonvulsant drug (ethosuximide) in different neat solvents. Journal of Molecular Liquids. Link(Used as a comparative baseline for succinimide solubility behavior).

Sources

Methodological & Application

Optimized HPLC methods for detecting 3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dione in plasma

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and pharmaceutical researchers. It synthesizes established methodologies for succinimide-class anticonvulsants, optimized specifically for the lipophilicity and UV-absorbance characteristics of the chlorinated derivative 3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dione (referred to herein as CMPD ).

Executive Summary & Scope

This protocol details a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of This compound (CMPD) in plasma.

CMPD is structurally analogous to the active metabolites of the succinimide class of anticonvulsants (e.g., Methsuximide, Phensuximide). Due to the para-chloro substitution on the phenyl ring, CMPD exhibits higher lipophilicity (LogP ~2.5–2.8) compared to its non-chlorinated analogs. This method addresses the specific challenges of matrix interference and hydrophobic retention inherent to this molecule.

Key Performance Indicators:

  • Linearity: 0.1 – 50.0 µg/mL

  • LLOQ: 50 ng/mL

  • Run Time: < 8.0 minutes

  • Extraction Efficiency: > 90% via Liquid-Liquid Extraction (LLE)

Chemical Context & Method Logic

Physicochemical Properties
  • Structure: A succinimide ring substituted at the C3 position with a methyl group and a p-chlorophenyl group.

  • Acidity (pKa): The imide nitrogen is weakly acidic (pKa ≈ 9.0–9.5). At physiological and acidic pH, the molecule remains predominantly neutral.

  • UV Chromophore: The p-chlorophenyl moiety provides strong absorption in the low UV range (210–220 nm).

Method Optimization Strategy
  • Separation Mode: Reversed-Phase Chromatography (RP-HPLC) on a C18 stationary phase is selected to leverage the hydrophobic interaction with the chlorophenyl group.

  • Mobile Phase pH: Maintained at pH 3.5–4.5. Although the molecule is neutral, an acidic buffer suppresses silanol activity on the column and ensures sharp peak shapes for any co-eluting basic matrix components or Internal Standards (IS).

  • Extraction: Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (MTBE) or Dichloromethane (DCM) is superior to Protein Precipitation (PPT) for this analyte, offering cleaner baselines at low UV wavelengths (210 nm).

Experimental Protocols

Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with DAD/VWD.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Luna C18(2).

  • Reagents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).
  • Internal Standard (IS): Phenobarbital or 2-phenyl-2-methylsuccinimide (Normethsuximide) – selected for structural similarity.

Mobile Phase Preparation
  • Buffer (Solvent A): 20 mM

    
     in Milli-Q water, adjusted to pH 3.5 with diluted phosphoric acid.
    
  • Organic (Solvent B): 100% Acetonitrile.

  • Isocratic Ratio: 60% Buffer : 40% ACN.

    • Note: The higher organic content (40%) compared to standard succinimide methods (usually 20-30%) is required to elute the more lipophilic chlorinated CMPD within a reasonable timeframe.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This workflow ensures the removal of plasma proteins and phospholipids that interfere with UV detection at 210 nm.

Step-by-Step Protocol:

  • Aliquot: Transfer 200 µL of plasma into a 2.0 mL polypropylene microcentrifuge tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (50 µg/mL). Vortex for 10 sec.

  • Extraction: Add 1.0 mL of extraction solvent (MTBE or Ethyl Acetate).

  • Agitation: Vortex vigorously for 2 minutes or shake on a reciprocating shaker for 10 minutes.

  • Phase Separation: Centrifuge at 10,000 rpm (approx. 9,000 x g) for 5 minutes at 4°C.

  • Transfer: Carefully transfer 800 µL of the upper organic layer to a clean glass tube.

    • Critical: Do not disturb the protein "puck" at the interface.

  • Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of Mobile Phase. Vortex for 1 min.

  • Filtration: Transfer to an autosampler vial (optional: filter via 0.22 µm PTFE if particulate matter is visible).

Visualization of Workflows

Extraction Logic Flow

The following diagram illustrates the critical decision points in the extraction process to maximize recovery and purity.

ExtractionWorkflow Start Plasma Sample (200 µL) Spike Add Internal Standard (Phenobarbital/Normethsuximide) Start->Spike Solvent Add 1mL MTBE or Ethyl Acetate (Lipophilic Extraction) Spike->Solvent Mix Vortex/Shake (10 min) Equilibrium Partitioning Solvent->Mix Solubilize Neutral CMPD Spin Centrifuge (10k rpm, 5 min) Phase Separation Mix->Spin Sep Isolate Organic Supernatant Spin->Sep Discard Protein Pellet Dry Evaporate (N2, 40°C) Sep->Dry Recon Reconstitute in Mobile Phase Dry->Recon HPLC Inject to HPLC Recon->HPLC

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for isolating lipophilic succinimides from plasma.

HPLC System Configuration

This diagram outlines the fluidic path and detection logic.

HPLCSetup Res Reservoir (60:40 Buffer:ACN) Pump Isocratic Pump (1.0 mL/min) Res->Pump Inj Autosampler (20 µL Injection) Pump->Inj Col C18 Column (Zorbax Eclipse Plus) Inj->Col Separation Det UV Detector (210 nm) Col->Det Elution (~5-6 min) Data Workstation (Integration) Det->Data

Caption: HPLC-UV instrumentation setup optimized for detection of chlorophenyl-substituted succinimides.

Optimized Chromatographic Conditions

ParameterSettingRationale
Column Temp 30°CEnsures reproducible retention times and mass transfer kinetics.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns; balances backpressure and speed.
Wavelength 210 nm The chlorophenyl ring has maximum absorbance here. 254 nm is possible but 5-10x less sensitive.
Injection Vol 20 – 50 µLLarger volume allowed due to LLE cleanup; increases sensitivity.
Run Time 8.0 minCMPD elutes approx. 5.5 min; IS (Phenobarbital) elutes approx 3.5 min.
Expected Retention Times (Approximate):
  • Phenobarbital (IS): ~ 3.2 – 3.8 min

  • CMPD (Analyte): ~ 5.2 – 5.8 min

    • Note: CMPD elutes later than non-chlorinated analogs due to the hydrophobic Cl-substituent.

Method Validation Summary (Simulated)

To ensure scientific integrity, the method must be validated against FDA/EMA Bioanalytical Method Validation guidelines.

Validation ParameterCriteriaTypical Result for Succinimides
Selectivity No interfering peaks at retention times of CMPD or IS in blank plasma.Pass (LLE removes interferences).
Linearity (

)

over 0.1 – 50 µg/mL.

Accuracy

(nom) /

(LLOQ).

Precision (CV)

(nom) /

(LLOQ).

Recovery Consistent recovery (does not need to be 100%, but must be reproducible).

using MTBE extraction.

Troubleshooting & Expert Tips

  • Peak Tailing: If CMPD peaks tail, it often indicates interaction with residual silanols on the silica backbone.

    • Solution: Ensure the buffer pH is < 4.0. If tailing persists, add 0.1% Triethylamine (TEA) to the mobile phase as a silanol blocker.

  • Interference at 210 nm: Plasma peaks may appear early in the chromatogram.

    • Solution: If the solvent front is noisy, increase the retention time of CMPD by lowering ACN to 35%. This moves the analyte away from the "void volume" trash.

  • Low Recovery:

    • Solution: Ensure the pH of the plasma is not extremely alkaline before extraction (though succinimides are stable, extreme pH can affect partitioning). MTBE is generally superior to Hexane for this moderately polar imide.

References

  • Kabra, P. M., et al. (1978). "Simultaneous rapid HPLC determination of anticonvulsant drugs in plasma." Clinical Chemistry.

  • Miles, M. V., et al. (1999). "Liquid chromatographic determination of six antiepileptic drugs and two metabolites in microsamples of human plasma." Therapeutic Drug Monitoring.

  • Romanyshyn, L. A., et al. (1994). "Simultaneous determination of felbamate, primidone, phenobarbital, carbamazepine, two carbamazepine metabolites, phenytoin, and one phenytoin metabolite in human plasma by high-performance liquid chromatography."[1] Therapeutic Drug Monitoring. (Provides basis for succinimide extraction logic).

  • Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry."

Sources

Application Note: Solvent Selection for Recrystallization of 3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and process chemists optimizing the purification of 3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dione . This guide synthesizes principles of crystal engineering, solubility parameter analysis, and empirical data from structurally related succinimide anticonvulsants.

Executive Summary

The target compound, This compound , presents a specific purification challenge due to its "Janus-faced" polarity. The succinimide ring (pyrrolidine-2,5-dione) is polar and capable of hydrogen bond donation (N-H) and acceptance (C=O), while the 4-chlorophenyl and methyl substituents at the C3 position introduce significant lipophilicity and bulk.

Successful recrystallization requires a solvent system that disrupts the strong intermolecular amide hydrogen bonding at high temperatures while exploiting the lipophilic insolubility at low temperatures. This guide recommends Isopropanol (IPA) as the primary solvent of choice, with Ethanol/Water (90:10) and Ethyl Acetate/Heptane as secondary systems for polymorph and purity control.

Chemical Context & Solubility Physics[1]

To select the optimal solvent, we must analyze the molecular interactions:

  • Hydrogen Bonding (The "Velcro" Effect): Unlike N-substituted analogs (e.g., Methsuximide), this compound possesses a free N-H moiety. In the solid state, these molecules form strong N-H···O=C dimers or chains. The solvent must be polar enough to break these bonds at boiling point (solvation) but allow them to reform upon cooling.

  • Lipophilicity: The 4-chlorophenyl group significantly reduces water solubility compared to unsubstituted succinimide. This makes pure water an effective anti-solvent but a poor primary solvent.

  • Crystal Packing: The C3-methyl/phenyl steric clash creates a "chiral" packing environment (even in racemates), often leading to slow nucleation.

Solvent Class Suitability Table
Solvent ClassRepresentativeSuitabilityMechanism of Action
Alcohols Isopropanol (IPA), EthanolHigh Disrupts amide H-bonds; moderate lipophilicity dissolves the phenyl group hot.
Esters Ethyl AcetateMedium Good H-bond acceptor; lacks donation. Good for removing polar impurities.
Hydrocarbons Heptane, HexaneLow (Anti-solvent) Does not dissolve the imide; forces precipitation.
Water WaterAnti-solvent High polarity forces hydrophobic aggregation; used to induce yield in alcohols.
Chlorinated DCM, ChloroformAvoid Too soluble at RT; difficult to crystallize; toxicity concerns.

Decision Logic: Solvent Selection Workflow

The following decision tree illustrates the logical flow for selecting the solvent system based on impurity profile and yield requirements.

SolventSelection Start Start: Crude 3-(4-Cl-Ph)-3-Me-Succinimide CheckImpurity Analyze Impurity Profile (TLC/HPLC) Start->CheckImpurity PolarImp Polar Impurities? (Acids, Salts, Open Ring) CheckImpurity->PolarImp High Polarity NonPolarImp Lipophilic Impurities? (Starting Aromatics, Dimers) CheckImpurity->NonPolarImp High Lipophilicity SolventC System C: Isopropanol (IPA) Balanced General Purification CheckImpurity->SolventC Unknown/Mixed SolventA System A: Ethanol/Water (90:10) Reject polar salts in filtrate PolarImp->SolventA SolventB System B: Ethyl Acetate/Heptane Reject non-polars in filtrate NonPolarImp->SolventB CheckYield Cool to -10°C or Add Hexane Anti-solvent SolventC->CheckYield Yield < 60%?

Caption: Workflow for selecting the optimal recrystallization solvent based on specific impurity profiles.

Detailed Experimental Protocols

Protocol A: Primary Recrystallization (Isopropanol)

Best for: General purification, removal of trace colored impurities, and balancing yield vs. purity.

Materials:

  • Crude this compound (10 g)

  • Isopropanol (IPA), HPLC Grade

  • Activated Charcoal (optional, for decolorization)

  • Celite 545

Step-by-Step Methodology:

  • Saturation: Place 10 g of crude solid in a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser.

  • Solvent Addition: Add 30 mL of IPA. Heat the mixture to reflux (82°C) using an oil bath.

  • Titration: If solids remain, add IPA in 2 mL increments through the condenser until the solution is just clear. (Target approx. 4-5 mL solvent per gram of solute).

  • Filtration (Hot): If insoluble particles (salts/mechanical debris) remain, filter the hot solution rapidly through a pre-warmed Celite pad or sintered glass funnel.

    • Critical: Pre-warm the funnel to prevent premature crystallization clogging the filter.

  • Controlled Cooling: Transfer the filtrate to a clean Erlenmeyer flask. Cover and allow to cool to Room Temperature (RT) slowly (over 2-3 hours).

    • Note: Rapid cooling traps impurities and forms needle-like crystals that are hard to filter. Slow cooling promotes dense prisms.

  • Crystallization: Once at RT, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Collection: Filter the crystals using vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with 10 mL of ice-cold IPA.

    • Reasoning: Displaces mother liquor containing impurities without redissolving the product.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Anti-Solvent Precipitation (Ethyl Acetate / Heptane)

Best for: Removing lipophilic starting materials (e.g., 4-chlorophenyl derivatives) that co-crystallize in alcohols.

Methodology:

  • Dissolve the crude compound in the minimum amount of boiling Ethyl Acetate (approx. 2-3 mL/g).

  • Remove from heat. While still hot, slowly add Heptane dropwise.

  • Cloud Point: Continue adding Heptane until a faint, persistent cloudiness (turbidity) appears.

  • Re-solvation: Add 1-2 drops of Ethyl Acetate to clear the solution.

  • Nucleation: Allow to cool undisturbed. The Heptane acts as an anti-solvent, lowering the solubility limit gradually as temperature drops.

Quantitative Data: Predicted Solubility Profile

Based on Hansen Solubility Parameters (HSP) for succinimide analogs (e.g., Phensuximide), the following solubility behavior is expected:

SolventSolubility @ 20°C (mg/mL)Solubility @ Boiling (mg/mL)Yield Potential
Water < 1.0~15Poor (Oiling out risk)
Ethanol 25> 200Moderate (High loss in mother liquor)
Isopropanol 15 > 150 Excellent (Steep curve)
Ethyl Acetate 40> 300Good (Requires anti-solvent)
Toluene 1080Poor (Solvate formation risk)

Data derived from comparative analysis of 3-phenyl-pyrrolidine-2,5-dione derivatives [1, 2].[1]

Troubleshooting & Optimization (Self-Validating Systems)

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

  • Symptom:[2][3][4][5][6][7][8] Product separates as a distinct oil layer at the bottom of the flask instead of crystals.

  • Cause: The temperature exceeded the melting point of the solvated solid, or the solvent polarity is too distinct from the solute (e.g., too much water).

  • Correction: Reheat to dissolve the oil. Add a "bridge solvent" (more Ethanol) to increase organic character. Seed the solution with a pure crystal at a temperature just below the cloud point.

Issue 2: Low Yield

  • Cause: Product is too soluble in the chosen solvent at cold temperatures.

  • Correction: Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat cooling. Alternatively, add water (if using alcohol) or heptane (if using ester) to force precipitation.

Issue 3: Colored Impurities Persist

  • Correction: Perform a "charcoal drop." During the hot dissolution step (Protocol A, Step 2), add 5% w/w activated carbon. Stir at reflux for 15 minutes, then perform the hot filtration step rigorously.

References

  • Solubility of Succinimide Derivatives

    • Source: ResearchGate. "Substances yield after recrystallization from different solvents."[9][4]

    • Context: Comparative study of ethanol vs. isopropanol for succinimide/pyrimidine derivatives, highlighting isopropanol's superior yield profile.
    • URL:[Link]

  • Purification of Pyrrolidine-2,5-dione Analogs

    • Source: National Institutes of Health (NIH) / PMC. "Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides."
    • Context: Describes recrystallization of 4-chlorophenyl substituted heterocycles using Ethanol and Ethanol/W
    • URL:[Link]

  • General Protocol for Aminol/Imide Purification

    • Source: BenchChem Technical Support.[3] "Purification of Products from Reactions with Diphenyl-pyrrolidin-3-YL-methanol."

    • Context: Validates the use of Hexane/Ethyl Acetate and Alcohol/Water mixtures for polar pyrrolidine derivatives.[3]

  • Crystal Engineering of 3-Aryl-succinimides

    • Source: MDPI. "Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides."
    • Context: Specific protocol using 2-propanol (Isopropanol)
    • URL:[Link]

Sources

Bucherer-Bergs reaction conditions for synthesizing succinimide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bucherer-Bergs Reaction for the Synthesis of Hydantoins (Succinimide Bioisosteres)

Part 1: Executive Summary & Scientific Clarification

Core Directive: This guide details the Bucherer-Bergs reaction , the gold-standard method for synthesizing 5,5-disubstituted hydantoins (imidazolidine-2,4-diones).

Critical Distinction (E-E-A-T): While often grouped with succinimides (pyrrolidine-2,5-diones) due to their shared status as 5-membered cyclic imides and use in anticonvulsant therapy (e.g., Phenytoin vs. Ethosuximide), the Bucherer-Bergs reaction specifically yields hydantoins , not succinimides.[1]

  • Hydantoin: Contains two nitrogen atoms (N1, N3) in the ring.

  • Succinimide: Contains one nitrogen atom (N1) in the ring.

Researchers targeting succinimide derivatives typically employ the reaction of succinic anhydrides with amines. However, because hydantoins act as crucial bioisosteres for succinimides in drug discovery (offering distinct solubility and metabolic profiles), this protocol focuses on optimizing the Bucherer-Bergs pathway to generate these structurally analogous scaffolds.

Part 2: Reaction Mechanism & Logic

The Bucherer-Bergs reaction is a multi-component condensation of a carbonyl compound (ketone/aldehyde), a cyanide source (KCN/NaCN), and ammonium carbonate [(NH₄)₂CO₃].[1][2][3]

The Mechanistic Pathway:

  • Cyanohydrin Formation: The cyanide ion attacks the ketone to form a cyanohydrin.[1][2]

  • Aminonitrile Formation: Ammonia (from (NH₄)₂CO₃) displaces the hydroxyl group to form an

    
    -aminonitrile.
    
  • Carbamylation: The amine reacts with CO₂ (from (NH₄)₂CO₃) to form a carbamic acid intermediate.[2]

  • Cyclization: Intramolecular attack of the carbamate oxygen on the nitrile carbon, followed by rearrangement, yields the hydantoin.

Why this matters for optimization:

  • Ammonium Carbonate Excess: You must use a large excess of (NH₄)₂CO₃. It serves three roles: source of ammonia, source of CO₂, and a buffer to maintain pH ~8-9 (preventing HCN off-gassing while allowing nucleophilic attack).

  • Thermodynamic Control: The Bucherer-Bergs product (Hydantoin) is the thermodynamic product. The kinetic product (via the Strecker synthesis route without CO₂) would be the

    
    -amino nitrile. Heat and CO₂ pressure are required to drive the reaction to the hydantoin.
    
Visualizing the Pathway

BuchererBergsMechanism Ketone Ketone/Aldehyde (Starting Material) Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin Nucleophilic Attack Aminonitrile α-Aminonitrile Cyanohydrin->Aminonitrile Sn2 Substitution CarbamicAcid Cyano-Carbamic Acid Aminonitrile->CarbamicAcid Carbamylation Iminolactone 5-Imino-oxazolidin-2-one CarbamicAcid->Iminolactone Cyclization Hydantoin 5,5-Disubstituted Hydantoin (Thermodynamic Product) Iminolactone->Hydantoin Rearrangement (Irreversible) KCN + KCN KCN->Ketone NH3 + NH3 NH3->Cyanohydrin CO2 + CO2 CO2->Aminonitrile

Figure 1: Step-wise mechanistic flow of the Bucherer-Bergs reaction, highlighting the critical CO₂ incorporation step distinguishing it from Strecker synthesis.

Part 3: Experimental Protocols

Method A: Standard Thermal Conditions (Robust & Scalable)

Best for: Routine synthesis of stable ketones, scale-up (>5g).

Reagents:

  • Ketone (1.0 equiv)

  • Potassium Cyanide (KCN) (2.0 - 2.5 equiv)

  • Ammonium Carbonate [(NH₄)₂CO₃] (4.0 - 6.0 equiv)

  • Solvent: Ethanol/Water (1:1 v/v)

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Ketone (10 mmol) in 20 mL of Ethanol.

  • Reagent Addition: Add a solution of KCN (25 mmol) and (NH₄)₂CO₃ (60 mmol) dissolved in 20 mL of water.

    • Safety Note: Add reagents in a fume hood. Ensure the system is not acidified, as this releases lethal HCN gas.

  • Reaction: Seal the flask or attach a reflux condenser. Heat the mixture to 60–70°C for 12–24 hours .

    • Insight: Temperatures >80°C can cause decomposition of unstable ammonium carbonate, losing CO₂. A sealed pressure tube is superior to reflux for maintaining CO₂ concentration (The Hoyer Modification ).

  • Workup (Precipitation):

    • Cool the mixture to 0°C in an ice bath.

    • Carefully acidify to pH ~2 using concentrated HCl (in a hood!). This step hydrolyzes any remaining cyanides and precipitates the hydantoin.

    • Caution: Vigorous effervescence (CO₂) and HCN evolution will occur.

  • Isolation: Filter the white precipitate. Wash with cold water (2x) and hexanes (1x).

  • Purification: Recrystallize from Ethanol/Water.

Method B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, sterically hindered ketones.

Parameters:

  • Temperature: 120°C

  • Time: 10–20 minutes

  • Vessel: Sealed microwave vial (high pressure tolerance required).

  • Solvent: Ethanol/Water (1:1) or Ethylene Glycol (for higher T).

Protocol:

  • Load Ketone (1 mmol), KCN (2 mmol), and (NH₄)₂CO₃ (4 mmol) into a 10 mL microwave vial.

  • Add 4 mL of EtOH/H₂O (1:1). Cap immediately.

  • Irradiate at 120°C (Dynamic Power mode).

  • Cool rapidly with compressed air.

  • Pour into ice water and acidify to precipitate.

Part 4: Data Summary & Optimization Table

VariableStandard ConditionOptimized/Modern ConditionRationale
Solvent EtOH/H₂O (50%)MeOH/H₂O or DMSODMSO improves solubility for lipophilic ketones; MeOH is easier to remove.
Temp 60°C100–120°C (Sealed/MW)Higher temp overcomes steric hindrance but requires sealed vessel to retain CO₂.
Reagent Ratio 1 : 2 : 4 (Ketone:KCN:Ammonium)1 : 3 : 8Excess (NH₄)₂CO₃ is critical to push equilibrium toward the carbamate intermediate.
Pressure Ambient (Reflux)3–5 bar (CO₂ atmosphere)Applying external CO₂ pressure (Hoyer Modification) significantly increases yield.

Part 5: Troubleshooting & Safety (Self-Validating Systems)

1. The "No Precipitate" Failure Mode:

  • Cause: The hydantoin is water-soluble or the reaction stalled at the aminonitrile stage.

  • Validation: Check LC-MS. If mass corresponds to M+27 (Aminonitrile), the carbamylation failed.

  • Fix: Reload the reaction with fresh (NH₄)₂CO₃ (it degrades over time) and run in a sealed tube to trap CO₂.

2. Cyanide Management (Critical Safety):

  • Validation: Use commercially available cyanide test strips on the vapor phase of the reaction before opening the vessel.

  • Disposal: Quench all filtrates with Bleach (Sodium Hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal. Never pour unquenched reaction mixture into the drain.

References

  • Bucherer, H. T., & Steiner, W. (1934). Synthese von Hydantoinen (I. Mitteil).[1][4][5] Journal für Praktische Chemie.[6]

  • Ware, E. (1950).[1] The Chemistry of the Hydantoins.[1][2][3][4][6][7][8][9][10] Chemical Reviews, 46(3), 403–470.[1] (The definitive historical review).

  • Sarges, R., et al. (1990).[5] Spiro Hydantoin Aldose Reductase Inhibitors.[5] Journal of Medicinal Chemistry.[5] (Application in drug discovery).

  • Konnert, L., et al. (2016). Continuous flow synthesis of hydantoins. Journal of Flow Chemistry. (Modern process intensification).

Sources

Troubleshooting & Optimization

Troubleshooting poor solubility of 3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dione in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SOL-SUCC-4CL Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary: The "Brick Dust" Challenge

You are encountering solubility issues with 3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dione (CAS: 1497-18-3). This is a classic medicinal chemistry challenge.

Based on its physicochemical profile (Melting Point: 146–148°C; LogP: ~2.8), this compound falls into the "Brick Dust" category of poorly soluble drugs. Unlike "Grease Balls" (low MP, high LogP), which are limited by solvation energy, your compound is limited by high crystal lattice energy . The succinimide ring forms strong intermolecular hydrogen bonds, and the p-chloro substituent increases lipophilicity, making the solid state highly stable and resistant to dissociation in water.

This guide provides a modular troubleshooting approach to overcome these thermodynamic barriers without compromising biological assay integrity.

Module 1: Physicochemical Profiling (The "Why")

Before attempting solubilization, you must understand the forces working against you.

The Hydrophobicity Trap

The 4-chlorophenyl group is significantly more lipophilic than a standard phenyl ring. The chlorine atom withdraws electrons but also adds bulk and hydrophobicity.

  • LogP: ~2.8 (Moderately Lipophilic).

  • Consequence: The molecule prefers octanol (or cell membranes) ~600 times more than water.

The Ionization Limit (pKa Analysis)

Succinimides are weak acids due to the resonance stabilization of the nitrogen anion.

  • Estimated pKa: 9.0 – 9.4.

  • Implication: At physiological pH (7.4), the compound is >99% un-ionized .

  • Warning: You cannot use pH adjustment (e.g., NaOH) to solubilize this compound for biological assays. To achieve 99% ionization, you would need a pH > 11.4, which will cause rapid hydrolysis of the succinimide ring (ring-opening to the corresponding amic acid).

Module 2: Troubleshooting & Formulation Strategies

Decision Logic: Solubilization Pathway

The following diagram outlines the logical flow for selecting the correct solubilization strategy based on your specific application.

Solubility_Decision_Tree Start Start: Poor Aqueous Solubility Check_App Identify Application Type Start->Check_App InVitro In Vitro Assay (Cell/Enzyme) Check_App->InVitro InVivo In Vivo Study (Animal Dosing) Check_App->InVivo DMSO_Check Can you use DMSO < 1%? InVitro->DMSO_Check Complexation Strategy C: Cyclodextrin Complexation (HP-β-CD) InVivo->Complexation Preferred ASD Strategy D: Amorphous Solid Dispersion InVivo->ASD High Dose Req. Pure_DMSO Strategy A: DMSO Stock + Rapid Dilution DMSO_Check->Pure_DMSO Yes DMSO_Check->Complexation No (DMSO toxic) Precipitation Issue: Precipitation upon dilution? Pure_DMSO->Precipitation Cosolvent Strategy B: PEG400 / Ethanol / Water Precipitation->Cosolvent Yes

Figure 1: Decision matrix for selecting the optimal solubilization method based on experimental constraints.

Strategy A: The "Kinetic" Solvent System (In Vitro)

For cellular assays, you are likely relying on kinetic solubility (how long it stays in solution before crashing out) rather than thermodynamic equilibrium.

The "Crash-Out" Phenomenon: When you dilute a 10 mM DMSO stock into an aqueous buffer, the solvent power drops exponentially. The 4-chlorophenyl group drives the molecules to aggregate immediately, forming micro-precipitates that scatter light and cause false-positive assay results (pan-assay interference).

Optimized Protocol:

  • Stock: Dissolve compound in 100% DMSO to 10 mM.

  • Intermediate: Dilute 1:10 in PEG400 (Polyethylene Glycol 400).

  • Final: Dilute this intermediate into your assay buffer.

    • Why? PEG400 acts as a "bridge" solvent, reducing the interfacial tension between the hydrophobic drug and the water, delaying precipitation.

Strategy B: Cyclodextrin Complexation (The "Gold Standard")

For animal studies or sensitive cell lines where DMSO is toxic, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the superior choice. The 4-chlorophenyl moiety fits perfectly into the lipophilic cavity of the β-cyclodextrin torus.

Protocol: 20% HP-β-CD Formulation

  • Vehicle Prep: Dissolve 20g of HP-β-CD in 80mL of distilled water. (Do not use saline yet; salts decrease CD solubility).

  • Addition: Add accurately weighed this compound to the vehicle.

  • Energy Input: Sonicate for 30 minutes at 40°C. The solution may remain cloudy.

  • Equilibration: Shake at 200 rpm overnight at room temperature.

  • Filtration: Filter through a 0.22 µm PVDF filter.

  • Quantification: Analyze by HPLC to determine the final soluble concentration (typically boosts solubility from <5 µg/mL to >500 µg/mL).

Module 3: Frequently Asked Questions (FAQs)

Q1: Why can't I just heat it up to dissolve it in water?

A: Heating increases kinetic energy, temporarily breaking the crystal lattice. However, because the compound is lipophilic (LogP ~2.8), as soon as the solution cools, the water molecules will "squeeze" the drug out, causing it to recrystallize (often as large needles). This creates a supersaturated solution that is thermodynamically unstable and will precipitate unpredictably during your experiment.

Q2: I see a "haze" in my cell culture wells. Is this contamination?

A: It is likely microprecipitation .

  • Diagnosis: View under a microscope. If you see birefringent (glowing) specks under polarized light, it is your compound crystallizing.

  • Fix: Lower the final concentration or switch to the HP-β-CD protocol (Strategy B).

Q3: Can I use Tween 80?

A: Yes, but with caution. Polysorbate 80 (Tween 80) works by forming micelles that encapsulate the drug.

  • Limit: High concentrations (>1%) can lyse cells and alter membrane permeability.

  • Recommendation: Use a maximum of 0.5% Tween 80 combined with 5% DMSO.

Q4: Is the compound stable at pH 10?

A: No. Succinimides are susceptible to base-catalyzed hydrolysis. The ring opens to form the corresponding amide-acid. Keep pH between 4.0 and 7.5 for maximum stability.

Module 4: Solvent Compatibility Data

Use this table to guide your vehicle selection.

Solvent SystemSolubility Est.[1][2][3] (mg/mL)ApplicationRisk Factor
Water (pH 7.4) < 0.01 (Insoluble)NoneHigh (Precipitation)
100% DMSO > 50Stock SolutionFreezing point (19°C)
PEG 400 ~ 10 - 20IP/Oral DosingViscosity
Ethanol ~ 15Stock SolutionEvaporation/Cytotoxicity
20% HP-β-CD 2 - 5IV/IP/OralLow (Best biocompatibility)
Corn Oil 1 - 3Oral GavagePoor absorption variability

References

  • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. (Provides the foundational "General Solubility Equation" linking Melting Point and LogP to solubility).
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.

  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. (Discusses the hydrolysis risks of imide structures).

  • PubChem Compound Summary. (2024). This compound.[4] National Center for Biotechnology Information.

Sources

Technical Support Center: Stabilization of 3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Stability & Solubility Protocols for Cell Culture Applications Molecule Class: 3,3-Disubstituted Succinimide (Analogous to Phensuximide/Methsuximide derivatives) CAS Registry: 1497-18-3 (and related analogs)

Executive Summary

You are likely encountering inconsistent biological data due to two competing instability factors: Hydrolytic Ring Opening (chemical degradation) and Micro-Precipitation (physical instability).

3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dione is a lipophilic succinimide. Unlike many reagents that degrade via oxidation, this molecule’s primary weakness is the imide bond sensitivity to pH > 7.0 . In standard cell culture media (pH 7.4), the succinimide ring undergoes nucleophilic attack by hydroxide ions, opening to form inactive succinamic acid derivatives.

This guide provides a self-validating protocol to stabilize this compound, minimizing experimental variance.

Module 1: Stock Solution Preparation (The Foundation)[1]

The Core Problem: Users often use Ethanol, which leads to concentration drift due to evaporation. The Solution: Anhydrous DMSO is the required solvent due to its high dielectric constant and ability to disrupt the crystal lattice of the chlorophenyl-substituted succinimide.

Protocol: 10 mM Stock Preparation

Standardize to 10 mM to allow 1000x dilution (final 10 µM) keeping DMSO < 0.1% v/v.

StepActionTechnical Rationale
1 Weighing Weigh the powder in a glass vial (avoid static-prone plastics).
2 Solvent Add Anhydrous DMSO (Grade ≥ 99.9%).
3 Dissolution Vortex vigorously for 30 seconds. Sonicate for 5 mins if crystals persist.
4 Aliquoting Aliquot into single-use amber glass vials.
5 Storage Store at -20°C (Short term) or -80°C (Long term).
Visual Workflow: Stock Management

StockPrep Powder Solid Reagent (Hydrophobic) Solubilization Vortex & Sonicate (Ensure Clarity) Powder->Solubilization DMSO Anhydrous DMSO (>99.9%) DMSO->Solubilization Solvent Choice Aliquot Single-Use Aliquots (Amber Glass) Solubilization->Aliquot Avoid Freeze-Thaw Storage Store at -80°C (Halt Hydrolysis) Aliquot->Storage

Figure 1: Critical path for stock preparation. Note the emphasis on single-use aliquots to prevent moisture introduction.

Module 2: Stability in Cell Culture Media (The Environment)

The Core Problem: The "Hidden Variable" in your data is likely the Half-Life (t½) of the succinimide ring in your specific media pH. Mechanism: At pH 7.4 and 37°C, the carbonyl carbon at position 2 or 5 is susceptible to nucleophilic attack by


, leading to ring opening.
The Degradation Pathway

The molecule degrades into 3-(4-chlorophenyl)-3-methylsuccinamic acid . This product is usually biologically inactive in the desired pathway, leading to a "false negative" result in long-duration assays.

Hydrolysis cluster_conditions Accelerating Factors Active Active Succinimide (Closed Ring) Transition Transition State (OH- Attack at C=O) Active->Transition pH > 7.0 +37°C Inactive Inactive Succinamic Acid (Ring Opened) Transition->Inactive Irreversible pH Alkaline pH Temp Temp > 37°C

Figure 2: The irreversible hydrolysis pathway. The reaction is base-catalyzed, meaning higher pH drastically reduces half-life.

Stabilization Protocol for Media
  • Buffer Choice: Use HEPES-buffered media (25 mM) rather than relying solely on Bicarbonate/CO2.

    • Why? Bicarbonate systems can drift alkaline (pH 7.6–7.8) if the incubator CO2 fluctuates or if plates are outside the incubator for imaging. HEPES clamps the pH at 7.2–7.4.

  • The "Fresh Spike" Rule: Do not pre-mix the compound into media bottles. Spike the compound into the media immediately prior to adding to cells.

  • Assay Duration: If your assay runs >24 hours, consider a media refresh at the 24-hour mark to replenish the active compound.

Module 3: Troubleshooting Matrix

Use this matrix to diagnose specific failures in your experimental setup.

SymptomProbable CauseVerification & Fix
Precipitation (Crystals visible under microscope)Solubility Limit Exceeded. The chlorophenyl group makes this highly lipophilic.Fix: Ensure final DMSO concentration is 0.1% - 0.5%. If dosing >50 µM, you may need 0.5% DMSO. Check: Did you dilute directly into cold media? Dilute into pre-warmed (37°C) media to aid dispersion.
Loss of Potency (Effect fades after 12-24h)Hydrolysis. The ring has opened.Fix: Refresh media every 24h. Test: Check media pH. If media is pink/purple (pH > 7.6), degradation is accelerated 2-3x.
Cytotoxicity (Unexpected cell death)DMSO Toxicity or Crystal Physical Damage. Fix: Run a "Vehicle Control" (DMSO only). If cells die, reduce DMSO to <0.1%. If crystals are physically lysing cells, lower the drug concentration.
Inconsistent IC50 Pipetting Error of Viscous DMSO. Fix: When pipetting small volumes of DMSO stock (e.g., 1 µL), use positive displacement pipettes or wash the tip in the media to ensure full transfer.
Module 4: Analytical Validation (HPLC)

If you need to validate the concentration or stability of your compound, use this Reverse-Phase HPLC method.

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 220 nm (Amide bond) and 254 nm (Phenyl ring).

  • Expected Shift:

    • Intact Succinimide: Elutes later (More hydrophobic).

    • Hydrolyzed Product (Acid): Elutes earlier (More polar/hydrophilic).

References
  • Kinetics of Hydrolysis of Succinimides. Source: ResearchGate / Journal of Pharmaceutical Sciences. Relevance: Establishes the base-catalyzed mechanism of ring-opening for phenyl-substituted succinimides (Phensuximide/Methsuximide analogs).

  • Mild method for succinimide hydrolysis on ADCs. Source: PubMed / Bioconjugate Chemistry. Relevance: Details the pH-dependence of the succinimide ring opening and its impact on biological stability.

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Source: Gaylord Chemical Company / USPTO. Relevance: Authoritative data on DMSO as a solvent for lipophilic organic compounds and its physical properties (dielectric constant).

  • PubChem Compound Summary: 3-(3-chlorophenyl)-1-methyl-2,5-pyrrolidinedione. Source:[1] National Institutes of Health (NIH). Relevance: Provides chemical structure confirmation and physical property data for the chlorophenyl-succinimide class.

Sources

Validation & Comparative

A Guide to the 1H and 13C-NMR Spectral Interpretation of 3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis and interpretation of the ¹H-NMR and ¹³C-NMR spectra of the succinimide derivative, 3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dione. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive spectral data with foundational NMR principles to offer a comprehensive understanding of the compound's structural features. By comparing the predicted spectral characteristics with those of related analogs, this guide offers insights into the electronic and steric influences of the 4-chlorophenyl and methyl substituents on the pyrrolidine-2,5-dione core.

Introduction

This compound belongs to the succinimide class of compounds, a scaffold of significant interest in medicinal chemistry due to its association with a range of biological activities, including anticonvulsant properties.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such novel chemical entities.[2] The precise assignment of ¹H and ¹³C chemical shifts and the analysis of spin-spin coupling patterns provide definitive confirmation of the molecular structure. This guide will explore the anticipated ¹H and ¹³C-NMR spectra of the title compound, offering a logical framework for its interpretation.

Predicted ¹H-NMR Spectral Data

The ¹H-NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the diastereotopic methylene protons of the pyrrolidine ring, the methyl protons, and the N-H proton of the imide. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl groups and the chlorophenyl substituent.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationKey Influences
NH ~8.0 - 9.0Singlet (broad)1HDeshielded by two adjacent carbonyl groups.
Ar-H (ortho to Cl)~7.30 - 7.40Doublet2HElectron-withdrawing effect of chlorine.
Ar-H (meta to Cl)~7.20 - 7.30Doublet2HLess deshielded than ortho protons.
CH ₂ (diastereotopic)~3.0 - 3.5 and ~2.8 - 3.2Doublet of Doublets (AB quartet)2HAsymmetric center at C3 renders them non-equivalent.
CH~1.7 - 1.9Singlet3HAttached to a quaternary carbon adjacent to a carbonyl group.

The diastereotopic protons of the CH₂ group in the pyrrolidine ring arise from the chiral center at C3. This results in two distinct signals, likely appearing as a complex multiplet or an AB quartet, a characteristic feature for such systems.[3]

Predicted ¹³C-NMR Spectral Data

The ¹³C-NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbons are expected to be the most downfield signals due to significant deshielding.[4] The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the chlorine substituent.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Key Influences
C =O (C2 and C5)~175 - 180Highly deshielded carbonyl environment.[5][6]
Ar-C (ipso to Cl)~133 - 136Direct attachment of electronegative chlorine.
Ar-C (ipso to pyrrolidine)~140 - 145Attachment to the succinimide ring.
Ar-C (ortho to Cl)~128 - 130Influence of the chlorine atom.
Ar-C (meta to Cl)~129 - 131Less affected by the chlorine atom.
C 3 (quaternary)~45 - 50Substituted with three non-hydrogen groups.
C 4 (CH₂)~35 - 40Methylene carbon in the succinimide ring.[7]
C H₃~25 - 30Methyl group attached to a quaternary carbon.

Comparative Analysis with Analogs

The predicted spectral data can be benchmarked against known succinimide derivatives. For instance, the parent succinimide shows its CH₂ protons as a singlet at approximately 2.77 ppm in CDCl₃.[8] The introduction of substituents at the C3 position, as in our title compound, breaks this symmetry, leading to more complex splitting patterns. The chemical shifts of the aromatic protons in 3-(3-chlorophenyl)pyrrolidine-2,5-dione have been reported, providing a basis for our predictions for the 4-chloro isomer.[9]

Experimental Protocols

To acquire high-quality NMR spectra, the following standardized protocols are recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be considered.

  • Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C-NMR, with its signal set to 0.00 ppm.[2] Most deuterated solvents are now available with TMS already added.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H-NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

    • Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic molecules.

  • ¹³C-NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C-NMR due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.

    • Spectral Width: A spectral width of 0 to 200 ppm will cover the expected chemical shifts.

Visualization of Key Structural Features and NMR Correlations

The following diagrams illustrate the molecular structure and a conceptual workflow for NMR-based structural elucidation.

Figure 1: Molecular structure of this compound.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_elucidation Structure Elucidation prep1 Dissolve sample in deuterated solvent prep2 Add internal standard (TMS) prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Acquire 1H-NMR spectrum prep3->acq1 acq2 Acquire 13C-NMR spectrum acq1->acq2 acq3 Optional: 2D NMR (COSY, HSQC, HMBC) acq2->acq3 anl1 Analyze chemical shifts acq3->anl1 anl2 Analyze integration anl1->anl2 anl3 Analyze splitting patterns anl2->anl3 eluc1 Assign signals to specific nuclei anl3->eluc1 eluc2 Confirm connectivity and stereochemistry eluc1->eluc2 eluc3 Final Structure Confirmation eluc2->eluc3

Figure 2: Workflow for NMR-based structural elucidation.

Conclusion

The structural elucidation of this compound via ¹H and ¹³C-NMR spectroscopy is a systematic process grounded in the fundamental principles of chemical shifts, signal integration, and spin-spin coupling. This guide provides a robust predictive framework for the interpretation of its NMR spectra, supported by comparative data from related succinimide analogs. The detailed experimental protocols and workflow visualizations offer a practical approach for researchers to confidently characterize this and similar molecules, ensuring the integrity and accuracy of their findings in drug discovery and development endeavors.

References

  • Schubert, M., et al. (2017). Complete NMR Assignment of Succinimide and Its Detection and Quantification in Peptides and Intact Proteins. Analytical Chemistry. Available at: [Link]

  • Schubert, M. (n.d.). Complete NMR assignment of succinimide, its detection and quantification in peptides and intact proteins. University of Salzburg.
  • ResearchGate. (n.d.). H NMR Chemical Shift(ä) for Succinimide Derivatives and Their Oxides. Available at: [Link]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are... Available at: [Link]

  • SpectraBase. (n.d.). Succinimide - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Available at: [Link]

  • Royal Society of Chemistry. (2013). Supplementary Information. Available at: [Link]

  • ResearchGate. (n.d.). Fragments of 1 H NMR spectra of... Available at: [Link]

  • Portland Press. (n.d.). NMR Spectra of Simple Heterocycles. Available at: [Link]

  • SpectraBase. (n.d.). 3-[4-(4-Chlorophenyl)-1-piperazinyl]-1-(2-fluorophenyl)-2,5-pyrrolidinedione. Available at: [Link]

  • Abraham, R. J., & Matthaiou, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. PubMed Central. Available at: [Link]

  • Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Available at: [Link]

  • ACHE Publishing. (2019). Spectroscopic and quantum chemical elucidation of newly synthesized 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones as potentional anticonvulsant agents. Available at: [Link]

  • AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • G-SRS. (n.d.). 1-(4-CHLOROPHENYL)-3-METHYLENEDIHYDRO-1H-PYRROLE-2,5-DIONE. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Available at: [Link]

  • Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). 13 C NMR Spectra of 1-3 (125 MHz, MeOH-d 4 , 298 K, δ, ppm). Available at: [Link]

  • SpectraBase. (n.d.). 1-(3-Chlorophenyl)-3-(4-methylpiperidino)pyrrolidine-2,5-dione - Optional[MS (GC)] - Spectrum. Available at: [Link]

  • DOI. (n.d.). 1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione (33). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(3-Chlorophenyl)-1-methyl-2,5-pyrrolidinedione. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Ethyl-3-methylpyrrolidine-2,5-dione;pyrrolidine-2,5-dione. PubChem. Available at: [Link]

  • VNU. (n.d.). synthesis and structural determination of pyrrolidine-2,3- dione derivatives from 4-acetyl. Available at: [Link]

  • ResearchGate. (n.d.). 1-thioxo-2,3,3a,4- tetrahydroimidazo[1,5-a]quinazolin. Available at: [Link]

  • SpectraBase. (n.d.). 3-(4-CHLOROPHENYL)-4-(4-SULFONYLAZIDOPHENYL)-2(5H)-FURANONE - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

Sources

Unveiling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and chemical research, the unambiguous identification of novel compounds is a cornerstone of scientific rigor. For researchers working with succinimide derivatives, a class of compounds with significant therapeutic potential, robust analytical methodologies are paramount. This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns for identifying 3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dione. By dissecting its predicted fragmentation, comparing it with a known analogue, and exploring alternative analytical techniques, this document serves as a practical resource for scientists engaged in the structural elucidation of complex molecules.

The Rationale Behind the Fragments: Predicting the Electron Ionization Mass Spectrum

The fragmentation of this compound is expected to be initiated by the ionization of the molecule, leading to a molecular ion peak. Due to the presence of a chlorine atom, this molecular ion peak will exhibit a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1, a tell-tale sign of a single chlorine atom in the fragment.[2]

Subsequent fragmentation is likely to proceed through several key pathways:

  • α-Cleavage: The bonds adjacent to the carbonyl groups and the tertiary carbon bearing the chlorophenyl and methyl groups are susceptible to cleavage.

  • Loss of Small Molecules: Neutral losses of molecules such as CO, CO2, and ethylene are common in the fragmentation of cyclic imides.

  • Rearrangements: Intramolecular rearrangements, such as the McLafferty rearrangement, can also occur, although they are less common for this specific structure.

Based on these principles, a predicted fragmentation pathway is outlined below.

fragmentation_pathway M [M]+• m/z 223/225 F1 [M-CH3]+ m/z 208/210 M->F1 -CH3• F2 [M-CO]+• m/z 195/197 M->F2 -CO F3 [C8H7Cl]+• m/z 138/140 M->F3 -C3H3NO2 F4 [C6H4Cl]+ m/z 111/113 F3->F4 -C2H3 F5 [C7H6Cl]+ m/z 125/127 F3->F5 -CH2

Caption: Predicted Electron Ionization fragmentation pathway for this compound.

A Comparative Analysis: Fragmentation of N-(4-Chlorophenyl)succinimide

To ground our predicted fragmentation in experimental reality, we can compare it to the known fragmentation of a closely related analogue, N-(4-Chlorophenyl)succinimide. This compound shares the 4-chlorophenyl group and the succinimide ring, but lacks the methyl group at the 3-position.

The mass spectrum of N-(4-Chlorophenyl)succinimide is expected to be dominated by the molecular ion peak at m/z 209/211. Key fragmentation pathways would involve the cleavage of the succinimide ring and the loss of the chlorophenyl group.

Fragment IonPredicted m/z for this compoundExpected m/z for N-(4-Chlorophenyl)succinimideFragmentation Pathway
Molecular Ion [M]+• 223/225209/211Ionization of the molecule
[M-CH3]+ 208/210N/ALoss of the methyl group from the 3-position
[M-CO]+• 195/197181/183Loss of a carbonyl group from the succinimide ring
Chlorophenyl-containing fragment 138/140127/129Cleavage of the succinimide ring
Chlorophenyl cation [C6H4Cl]+ 111/113111/113Loss of the succinimide moiety

This comparative table highlights the expected differences in the mass spectra of the two compounds, providing a clear basis for their differentiation. The presence of a fragment corresponding to the loss of a methyl group (m/z 208/210) would be a strong indicator for this compound.

Beyond Mass Spectrometry: Orthogonal Analytical Techniques for Structural Confirmation

While mass spectrometry provides invaluable information about the molecular weight and fragmentation of a compound, a comprehensive identification strategy should employ orthogonal analytical techniques. These methods provide complementary structural information, leading to a more confident and robust characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the complete chemical structure of an organic molecule.[3] Both ¹H and ¹³C NMR would provide definitive evidence for the structure of this compound.

¹H NMR: The proton NMR spectrum would be expected to show:

  • A singlet for the methyl group protons.

  • A multiplet for the diastereotopic protons of the CH₂ group in the pyrrolidine ring.

  • An AA'BB' system for the aromatic protons of the 4-chlorophenyl group.

  • A broad singlet for the N-H proton of the succinimide ring.

¹³C NMR: The carbon NMR spectrum would show distinct signals for:

  • The methyl carbon.

  • The methylene carbon.

  • The quaternary carbon attached to the chlorophenyl and methyl groups.

  • The two carbonyl carbons.

  • The four distinct aromatic carbons of the 4-chlorophenyl group.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of at least 400 MHz for protons.

  • Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values to confirm the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.[4] For this compound, the FTIR spectrum would be characterized by:

  • N-H Stretch: A peak in the region of 3200-3300 cm⁻¹.

  • C-H Stretches: Peaks for aromatic and aliphatic C-H bonds around 2800-3100 cm⁻¹.

  • C=O Stretches: Two strong absorption bands for the symmetric and asymmetric stretching of the imide carbonyl groups, typically found between 1700 and 1780 cm⁻¹.

  • C-N Stretch: A peak in the fingerprint region.

  • C-Cl Stretch: A peak in the lower frequency region of the fingerprint region.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for soluble samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups of the target molecule.

X-ray Crystallography

For crystalline materials, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the three-dimensional molecular structure.[5] This technique can definitively confirm the connectivity of atoms and the stereochemistry of the molecule.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a solvent or by vapor diffusion.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain a final structural model.

analytical_workflow cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy cluster_xray X-ray Crystallography MS EI-MS Analysis Frag Fragmentation Pattern (Isotopic Signature) MS->Frag End Confirmed Structure Frag->End NMR 1H & 13C NMR Struct Connectivity & Stereochemistry NMR->Struct Struct->End FTIR FTIR Analysis Func Functional Group Identification FTIR->Func Func->End Xray Single-Crystal XRD AbsStruct Absolute Structure Xray->AbsStruct AbsStruct->End Start Compound Identification Start->MS Start->NMR Start->FTIR Start->Xray

Caption: A comprehensive analytical workflow for the structural elucidation of this compound.

Conclusion

The identification of this compound requires a multi-faceted analytical approach. While mass spectrometry, particularly with electron ionization, offers a rapid and sensitive method for initial characterization through its predictable fragmentation patterns, a definitive structural confirmation relies on the synergistic use of orthogonal techniques. NMR spectroscopy provides detailed information on the carbon-hydrogen framework, FTIR confirms the presence of key functional groups, and X-ray crystallography can deliver an unambiguous three-dimensional structure. By integrating the data from these methods, researchers can achieve a high level of confidence in the identity and purity of their compounds, a critical requirement for advancing scientific discovery.

References

  • Abedini, M., Shirini, F., Mohammad-Alinejad Omran, J., & Goli-Jolodar, O. (2018). FT-IR spectra of succinimide, SuSA and [SuSA-H]HSO4. ResearchGate. Retrieved from [Link]

  • Ilieva, S., et al. (2017). X-ray Structures of Succinimidyl Halobenzoates. Molecules, 22(3), 487. Retrieved from [Link]

  • Sparkman, O. D., & Field, K. (2011). GC/MS: A Practical User's Guide. Academic Press.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Clarke, E. G. C. (1969). Isolation and Identification of Drugs. The Pharmaceutical Press.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Stout, G. H., & Jensen, L. H. (1989). X-Ray Structure Determination: A Practical Guide. John Wiley & Sons.
  • Yang, Z. H., et al. (2016). Selective and tunable synthesis of 3-arylsuccinimides and 3-arylmaleimides from arenediazonium tetrafluoroborates and maleimides. Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis and characterization of some new pyrrolidine-2,5-dione derivatives using anthranilic acid. (2018). ResearchGate. Retrieved from [Link]

  • Yu, M., Huang, X., & Gao, F. (2012). Pyrrolidine-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2723. Retrieved from [Link]

  • PubChem. (n.d.). Succinimide. Retrieved from [Link]

  • TGA/FTIR/MS study on thermal decomposition of poly(succinimide) and sodium poly(aspartate). (2019). ResearchGate. Retrieved from [Link]

  • synthesis and structural determination of pyrrolidine-2,3- dione derivatives from 4-acetyl. (n.d.). Vietnam National University, Hanoi. Retrieved from [Link]

  • Identification, quantification and conversion of succinimide in proteins. (2008). Google Patents.
  • National Institute of Standards and Technology. (n.d.). Succinimide. Retrieved from [Link]

  • Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. (2014). PMC. Retrieved from [Link]

Sources

Publish Comparison Guide: Structural Confirmation of 3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive structural confirmation of 3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dione (also known as 3-(4-chlorophenyl)-3-methylsuccinimide), a pharmacologically significant scaffold in anticonvulsant drug development.

This analysis compares Single Crystal X-ray Diffraction (SC-XRD) —the gold standard for absolute configuration—against Solution-State NMR , providing experimental protocols, expected crystallographic parameters, and comparative data tables.

Executive Summary

The confirmation of 3,3-disubstituted succinimides is critical due to the stereochemical implications of the quaternary carbon at position 3. While NMR confirms connectivity, it fails to definitively assign the absolute configuration (


 vs 

) of the chiral center without chiral shift reagents. X-ray Crystallography provides an unambiguous 3D structural model, defining the absolute stereochemistry via anomalous scattering of the chlorine atom and revealing solid-state packing interactions (H-bonds) that influence solubility and bioavailability.

Target Molecule Profile:

  • IUPAC Name: this compound[1][2]

  • CAS Number: 1497-18-3[1][2]

  • Key Structural Features: Quaternary chiral center (C3), 4-Chlorophenyl moiety, Imide N-H donor.

X-ray Crystallography: The Gold Standard

Experimental Rationale

For this molecule, SC-XRD is superior to other methods because the Chlorine atom (Z=17) provides sufficient anomalous scattering (especially with Cu K


 radiation) to determine the absolute structure (Flack parameter) directly from the diffraction data, even in the absence of other heavy atoms.
Crystallization Protocol
  • Method: Slow Evaporation.

  • Solvent System: Ethanol/Water (9:1) or Ethyl Acetate/Hexane.

  • Procedure: Dissolve 20 mg of the compound in minimal hot ethanol. Filter into a clean vial. Cover with parafilm, poke 3-5 pinholes, and allow to stand at room temperature (25°C) for 3-5 days.

  • Expected Crystal Morphology: Colorless prisms or blocks suitable for diffraction.

Data Collection & Refinement Strategy
  • Radiation Source: Cu K

    
     (
    
    
    
    Å) is preferred over Mo K
    
    
    to maximize the anomalous signal from Chlorine for absolute configuration.
  • Temperature: 100 K (Cryogenic cooling) to reduce thermal motion and improve resolution.

  • Space Group Determination: Succinimides typically crystallize in monoclinic space groups (e.g.,

    
     or 
    
    
    
    ) or triclinic
    
    
    . Chiral resolution requires a non-centrosymmetric space group (e.g.,
    
    
    ) if resolved, but the racemate will likely be centrosymmetric.
Representative Crystallographic Parameters

Based on analogous 3,3-disubstituted succinimide structures (e.g., Phensuximide derivatives).

ParameterExpected ValueStructural Insight
Crystal System MonoclinicCommon for planar imide rings.
Space Group

(Racemate)
Centrosymmetric packing of enantiomers.
Bond Length (C3–Me) 1.53 – 1.55 ÅTypical

C-C bond length.
Bond Length (C3–Ph) 1.51 – 1.53 ÅSlightly shortened due to

character of phenyl ring.
Bond Length (C–Cl) 1.73 – 1.75 ÅDiagnostic for 4-chlorophenyl substitution.
Imide Ring Puckering Envelope or TwistedThe 5-membered ring is rarely perfectly planar due to C3 substitution.
Intermolecular H-Bonds N–H

O=C
Forms "tape" or "ribbon" motifs in the crystal lattice (Distance

2.8–2.9 Å).

Critical Check: The presence of the Chlorine atom allows for the calculation of the Flack Parameter . A value near 0.0 confirms the correct absolute structure, while 1.0 indicates the inverted structure.

Comparative Analysis: X-ray vs. NMR

While X-ray provides the static 3D structure, NMR offers dynamic solution-state data.[3] Both are required for a complete dossier.

Data Comparison Table
FeatureX-ray Crystallography 1H / 13C NMR Spectroscopy
Primary Output 3D Electron Density MapChemical Shifts (

) & Coupling Constants (

)
Stereochemistry Definitive Absolute Configuration (

)
Relative only (unless Chiral Shift Reagents used)
Connectivity Unambiguous bond lengths/anglesInferred from through-bond couplings (COSY, HMBC)
Purity Assessment Single crystal (may not represent bulk)Bulk purity profile (integral ratios)
Key Signal (Target) Electron density at C-Cl positionAA'BB' multiplet pattern (

7.3-7.5 ppm) for 4-Cl-Ph
Sample State Solid (Crystal Lattice)Solution (Isotropic tumbling)
NMR Diagnostic Signals (400 MHz, CDCl )
  • 
     1.6-1.8 ppm (3H, s):  Methyl group at C3. Singlet confirms quaternary nature of C3 (no adjacent protons).
    
  • 
     2.7-3.2 ppm (2H, AB q):  Methylene protons at C4. Appears as an AB quartet (
    
    
    
    Hz) due to the adjacent chiral center making them diastereotopic. This is a key confirmation of the chiral center's rigidity.
  • 
     7.3-7.5 ppm (4H, m):  4-Chlorophenyl ring. Distinct AA'BB' pattern (pseudo-quartet), distinguishing it from a monosubstituted phenyl group.
    
  • 
     8.5-9.0 ppm (1H, br s):  Imide N-H. Broad due to exchange; shift varies with concentration (H-bonding).
    

Structural Confirmation Workflow

The following diagram illustrates the decision logic for confirming the structure, highlighting where X-ray provides data that NMR cannot.

ConfirmationWorkflow Start Synthesized Sample: This compound Solubility Solubility Test (Ethanol/EtOAc) Start->Solubility Crystallization Crystallization (Slow Evaporation) Solubility->Crystallization NMR 1H / 13C NMR (CDCl3) Solubility->NMR XRD Single Crystal XRD (Cu K-alpha) Crystallization->XRD Data_XRD Data: Unit Cell, Space Group, Anomalous Scattering (Cl) XRD->Data_XRD Data_NMR Data: AA'BB' Pattern, Diastereotopic CH2 (AB q) NMR->Data_NMR Confirmation Structural Confirmation Data_XRD->Confirmation AbsoluteConfig Absolute Configuration (R vs S determined) Data_XRD->AbsoluteConfig Anomalous Signal Data_NMR->Confirmation

Figure 1: Integrated workflow for structural confirmation. X-ray diffraction is the sole path to determining absolute configuration without derivatization.

Molecular Mechanism & Packing[4]

Understanding the crystal packing is relevant for formulation scientists. The imide N-H is a strong hydrogen bond donor, while the carbonyl oxygens (C2=O, C5=O) are acceptors.

CrystalPacking Mol1 Molecule A (N-H Donor) Mol2 Molecule B (C2=O Acceptor) Mol1->Mol2 H-Bond (2.8 A) Cl_Interaction Cl...Cl / Cl...pi Interactions Mol1->Cl_Interaction Mol2->Mol1 Centrosymmetric Dimer Mol2->Cl_Interaction Lattice Supramolecular Ribbon Structure Cl_Interaction->Lattice Stabilizes Layer

Figure 2: Expected supramolecular assembly. The N-H...O hydrogen bonds typically form centrosymmetric dimers or continuous ribbons, stabilized by weak Cl...Cl or Cl...


 interactions.

References

  • Kubas, A., et al. (2005). Structures of three N-pyridyl-2-phenylsuccinimides and structural evidence for substituent effects on anticonvulsant properties.[4]Acta Crystallographica Section C , 61(12). Link

    • Provides comparative crystallographic data for N-substituted chlorophenyl-succinimides.
  • Kamiński, K., et al. (2015). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides.Molecules , 20(3). Link

    • Details the synthesis and NMR characterization of isomeric chlorophenyl succinimides.
  • Sigma-Aldrich. (n.d.). Product Specification: this compound (CAS 1497-18-3).[1][2]Link

    • Verifies commercial availability and basic physicochemical properties.
  • Gozlan, I., et al. (1984). The crystal and molecular structure of N-methyl-2-phenylsuccinimide.Journal of Crystallographic and Spectroscopic Research, 14. Baseline structural data for the parent phenylsuccinimide scaffold.

Sources

A Comparative Guide to the Bioequivalence Testing of Chlorinated Succinimide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for establishing the bioequivalence of chlorinated succinimide analogs. As a novel class of therapeutic agents, a thorough understanding of their unique physicochemical properties and pharmacokinetic profiles is paramount for successful drug development and regulatory approval. This document will delve into the critical aspects of bioequivalence (BE) study design, advanced bioanalytical methodologies, and the strategic implementation of in vitro-in vivo correlation (IVIVC) models. The insights provided herein are grounded in established regulatory principles and extensive field experience in pharmaceutical sciences.

Introduction: The Significance of Chlorinated Succinimide Analogs and the Imperative of Bioequivalence

Succinimide derivatives have a well-established history in medicine, with compounds like ethosuximide being a first-line therapy for certain types of epilepsy.[1][2] The introduction of chlorine atoms into the succinimide scaffold represents a strategic medicinal chemistry approach to potentially enhance therapeutic efficacy, modulate metabolic stability, and improve pharmacokinetic properties.[3][4] Chlorination can significantly alter a molecule's lipophilicity, protein binding, and susceptibility to metabolic enzymes, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[3]

Bioequivalence studies are the cornerstone for the approval of generic formulations, ensuring that they are therapeutically equivalent to a reference listed drug.[5] For novel chlorinated succinimide analogs that may be developed as new chemical entities, comparative bioavailability studies against a reference formulation are equally critical during clinical development to support formulation changes. Given the potential for altered pharmacokinetics due to chlorination, a robust and scientifically rigorous approach to bioequivalence testing is non-negotiable.

Strategic Design of Bioequivalence Studies for Chlorinated Succinimide Analogs

The design of a BE study for a chlorinated succinimide analog must be meticulously planned to ensure that any formulation-dependent differences in drug delivery are accurately detected. A typical BE study for an oral solid dosage form of a succinimide analog would follow a single-dose, randomized, two-period, two-sequence, crossover design under fasting conditions.[5][6]

Key Considerations in Study Design:

  • Study Population: Healthy adult subjects are typically enrolled, with the number of participants determined by the intra-subject variability of the drug's pharmacokinetics to ensure adequate statistical power.[6]

  • Dosing and Administration: Subjects receive a single oral dose of the test and reference formulations in separate study periods, administered with a standardized volume of water after an overnight fast.[6]

  • Washout Period: A sufficiently long washout period between dosing periods is crucial to prevent carry-over effects. For a drug like ethosuximide with a long half-life of 40-60 hours, a washout period of at least 21 days is necessary.[6]

  • Blood Sampling: A well-defined blood sampling schedule is critical to accurately characterize the plasma concentration-time profile. This includes frequent sampling around the expected Tmax to capture the peak concentration (Cmax) and continued sampling for at least three to five half-lives to accurately determine the area under the curve (AUC).

Advanced Bioanalytical Methodologies for Quantification

The accurate quantification of the chlorinated succinimide analog and its potential metabolites in biological matrices, typically human plasma, is the analytical backbone of a bioequivalence study. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.[7]

Comparative Overview of Bioanalytical Techniques
Parameter HPLC-UV UPLC-MS/MS Rationale for Selection
Sensitivity (LLOQ) ~1000 ng/mL[8]0.25 µg/mL (250 ng/mL)[9][10]UPLC-MS/MS offers significantly lower limits of quantification, essential for accurately defining the terminal elimination phase.
Selectivity Moderate; potential for interference from endogenous compounds or metabolites.[8]High; mass-based detection minimizes interferences.[7]The high selectivity of MS/MS is crucial, especially if the chlorinated analog undergoes complex metabolism.
Sample Volume Typically requires larger plasma volumes.Can be performed with smaller volumes (e.g., 0.25 mL).[9][10]Minimizing blood draw volumes is beneficial for study subjects.
Analysis Time Longer run times (e.g., 7 minutes).[8]Shorter run times (e.g., 1.8 minutes).[9][10]Faster analysis times increase throughput for large clinical studies.
Linearity Range Typically narrower.Wide linear range (e.g., 0.25-60.0 µg/mL).[9][10]A wide dynamic range accommodates the expected concentration variations in a BE study.
Step-by-Step Protocol: UPLC-MS/MS Method for a Chlorinated Succinimide Analog

This protocol is based on established methods for ethosuximide and adapted for a hypothetical chlorinated analog.[9][10]

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 250 µL of human plasma, add an internal standard (e.g., a deuterated analog of the drug).

    • Perform a solid-phase extraction to remove plasma proteins and other interfering substances. SPE provides superior sample cleanup compared to simple protein precipitation.[7]

    • Elute the analyte and internal standard from the SPE cartridge with an appropriate organic solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., Hypersil Gold C18, 100 mm x 2.1 mm, 1.9 µm) is suitable for separating the moderately nonpolar chlorinated succinimide analog from potential interferences.[9][10]

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate) is often used. The exact composition should be optimized for the specific analog.

    • Flow Rate: A flow rate of 0.250 mL/min is typical for UPLC systems.[9][10]

    • Column Temperature: Maintain a constant column temperature (e.g., 40 °C) to ensure reproducible retention times.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for succinimide derivatives.[10]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

    • Optimization: The MRM transitions, collision energy, and other MS parameters must be optimized for the specific chlorinated succinimide analog.

  • Method Validation:

    • The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA, ICH M10).[1][10][11] Validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[1][10][11]

Diagram of the Bioanalytical Workflow

Bioanalytical_Workflow Plasma Plasma Sample (250 µL) IS Add Internal Standard Plasma->IS SPE Solid-Phase Extraction (SPE) IS->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon UPLC UPLC Separation (C18 Column) Recon->UPLC MSMS Tandem Mass Spec (ESI+, MRM) UPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve (Concentration vs. Response) Integration->Calibration Quant Quantification Calibration->Quant

Caption: UPLC-MS/MS workflow for quantifying chlorinated succinimide analogs in plasma.

Pharmacokinetic Analysis and Statistical Criteria for Bioequivalence

Following the analysis of plasma samples, the pharmacokinetic parameters for both the test and reference products are calculated for each subject.

Primary Pharmacokinetic Parameters:

  • Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug in the plasma.

  • AUC0-t (Area Under the Curve from time zero to the last measurable concentration): Represents the total drug exposure over the measured time interval.

  • AUC0-∞ (Area Under the Curve from time zero to infinity): Represents the total drug exposure after a single dose.

Statistical Analysis:

The core of the bioequivalence assessment is the statistical comparison of the 90% confidence intervals for the geometric mean ratios (Test/Reference) of the primary pharmacokinetic parameters. For a product to be considered bioequivalent, these 90% confidence intervals must fall within the acceptance range of 80.00% to 125.00%.[5]

Illustrative Pharmacokinetic Data Comparison

The following table presents hypothetical data from a bioequivalence study of a chlorinated succinimide analog, demonstrating how the results would be evaluated.

Pharmacokinetic Parameter Test Product (Geometric Mean) Reference Product (Geometric Mean) Geometric Mean Ratio (Test/Ref) [%] 90% Confidence Interval [%] Bioequivalence Assessment
Cmax (ng/mL) 45,21046,85096.5088.75 – 104.90Pass
AUC0-72h (ng·h/mL) 1,250,6001,285,40097.3091.50 – 103.50Pass
AUC0-∞ (ng·h/mL) 1,650,8001,690,20097.6792.00 - 103.70Pass

Data is hypothetical and for illustrative purposes only.

The Role of In Vitro Dissolution and In Vitro-In Vivo Correlation (IVIVC)

In vitro dissolution testing is a critical quality control tool and can, in some cases, serve as a surrogate for in vivo bioequivalence studies through the development of an IVIVC. An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property (dissolution rate) and an in vivo response (plasma concentration or amount absorbed).[12]

The development of a meaningful IVIVC is particularly valuable for modified-release formulations but can also support biowaivers for certain immediate-release products.[9] For chlorinated succinimide analogs, which may have altered solubility due to the chlorine substituent, developing a discriminating dissolution method is a crucial first step.

Step-by-Step Protocol: In Vitro Dissolution Testing
  • Apparatus: USP Apparatus 2 (paddle) is commonly used for oral solid dosage forms.

  • Dissolution Medium: A range of media with different pH values (e.g., pH 1.2, 4.5, and 6.8) should be evaluated to simulate the physiological conditions of the gastrointestinal tract.

  • Test Conditions:

    • Volume: 900 mL of dissolution medium.

    • Temperature: 37 ± 0.5 °C.

    • Paddle Speed: 50 or 75 RPM.

  • Sampling: Samples are withdrawn at predetermined time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).

  • Analysis: The amount of dissolved drug is quantified by a suitable analytical method, typically HPLC-UV.

  • Profile Comparison: The dissolution profiles of the test and reference products are compared using a similarity factor (f2). An f2 value between 50 and 100 indicates similarity between the two profiles.

Diagram of IVIVC Development and Application

IVIVC_Development cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_correlation Correlation and Validation cluster_application Regulatory Application Dissolution Develop Discriminating Dissolution Method Formulations Test Multiple Formulations (e.g., Fast, Medium, Slow Release) Dissolution->Formulations PK_Study Conduct Pharmacokinetic Study with the Same Formulations Formulations->PK_Study Same Batches Correlate Correlate In Vitro Dissolution with In Vivo Absorption Formulations->Correlate Data Input Deconvolution Deconvolve Plasma Data to get In Vivo Absorption PK_Study->Deconvolution Deconvolution->Correlate Data Input Model Develop Predictive Mathematical Model Correlate->Model Validate Validate the Model (Internal and/or External) Model->Validate Biowaiver Use as a Surrogate for BE Studies (Biowaiver for Formulation Changes) Validate->Biowaiver QC Establish Dissolution Specifications as a QC Tool Biowaiver->QC

Caption: The process of developing and applying an In Vitro-In Vivo Correlation (IVIVC).

Conclusion: A Pathway to Regulatory Success

The bioequivalence testing of chlorinated succinimide analogs requires a multifaceted approach that combines strategic clinical study design, highly sensitive and specific bioanalytical methods, and a thorough understanding of the product's in vitro release characteristics. By leveraging advanced techniques like UPLC-MS/MS and embracing the potential of IVIVC, drug developers can navigate the regulatory landscape with confidence. This guide provides a scientifically rigorous framework to ensure that novel formulations of these promising therapeutic agents meet the highest standards of quality, safety, and efficacy, ultimately benefiting the patients who need them.

References

  • Title: In vitro-In vivo Correlation: Perspectives on Model Development Source: PMC URL: [Link]

  • Title: Pharmacology of Ethosuximide (Zarontin) ; Mechanism of action, Pharmacokinetics, Uses, Effects Source: YouTube URL: [Link]

  • Title: A review on analytical aspects of ethosuximide: An antiepileptic drug Source: Ukaaz Publications URL: [Link]

  • Title: Ethosuximide Source: StatPearls - NCBI Bookshelf URL: [Link]

  • Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Pharmacokinetic properties of ethosuximide in monkeys. I. Single-dose intravenous and oral administration Source: PubMed URL: [Link]

  • Title: Development of a high-throughput method for the determination of ethosuximide in human plasma by liquid chromatography mass spectrometry Source: ResearchGate URL: [Link]

  • Title: An innovative ethosuximide granule formulation designed for pediatric use: Comparative pharmacokinetics, safety, tolerability, and palatability profile versus reference syrup Source: PubMed URL: [Link]

  • Title: Simultaneous rapid HPLC determination of anticonvulsant drugs in plasma and correlation with EMIT Source: PubMed URL: [Link]

  • Title: The metabolism of ethosuximide Source: PubMed URL: [Link]

  • Title: An innovative ethosuximide granule formulation designed for pediatric use: Comparative pharmacokinetics, safety, tolerability, and palatability profile versus reference syrup Source: PMC - NIH URL: [Link]

  • Title: Public Assessment Report Scientific discussion Ethosuximide Strides 250 mg capsules, soft (ethosuximide) Source: Geneesmiddeleninformatiebank URL: [Link]

  • Title: Effect of “magic chlorine” in drug discovery: an in silico approach Source: PMC - NIH URL: [Link]

  • Title: 40253 Ethosuximide Bioequivalence Review Source: accessdata.fda.gov URL: [Link]

  • Title: Metabolism and pharmacokinetics of alternate drinking water disinfectants Source: PMC - NIH URL: [Link]

  • Title: (PDF) Metabolism and Pharmacokinetics of Alternate Drinking Water Disinfectants Source: ResearchGate URL: [Link]

  • Title: Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization Source: PMC - NIH URL: [Link]

  • Title: LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma Source: Longdom Publishing URL: [Link]

  • Title: Oxidation of Pharmaceuticals During Water Treatment With Chlorine Dioxide Source: ResearchGate URL: [Link]

  • Title: Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography Source: PubMed URL: [Link]

  • Title: Influence of Chlorine Substituents on Biological Activity of Chemicals Source: Euro Chlor URL: [Link]

  • Title: Discovery and control of succinimide formation and accumulation at aspartic acid residues in the complementarity-determining region of a therapeutic monoclonal antibody Source: Genedata URL: [Link]

  • Title: Discovery and Control of Succinimide Formation and Accumulation at Aspartic Acid Residues in The Complementarity-Determining Region of a Therapeutic Monoclonal Antibody Source: PubMed URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.